
2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(2-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(2-propenyl)- is a chemical compound with the molecular formula C17H20O4 It is characterized by the presence of a naphthalene ring substituted with methoxy groups and a propenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(2-propenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives that are functionalized with methoxy groups.
Alkylation: The naphthalene derivative undergoes alkylation with propenyl halides under basic conditions to introduce the propenyl group.
Reduction: The resulting intermediate is then reduced to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The methoxy and propenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Saturated naphthalene derivatives
Substitution: Various substituted naphthalene derivatives
Wissenschaftliche Forschungsanwendungen
2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(2-propenyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(2-propenyl)- involves its interaction with specific molecular targets. The methoxy and propenyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(1-methyl-2-propenyl)-
- 2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(2-methyl-2-propenyl)-
Uniqueness
2-Naphthalenemethanol, 4,5,8-trimethoxy-3-(2-propenyl)- is unique due to its specific substitution pattern on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
834867-16-2 |
|---|---|
Molekularformel |
C17H20O4 |
Molekulargewicht |
288.34 g/mol |
IUPAC-Name |
(4,5,8-trimethoxy-3-prop-2-enylnaphthalen-2-yl)methanol |
InChI |
InChI=1S/C17H20O4/c1-5-6-12-11(10-18)9-13-14(19-2)7-8-15(20-3)16(13)17(12)21-4/h5,7-9,18H,1,6,10H2,2-4H3 |
InChI-Schlüssel |
ZEECUJSXHDVYHC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C=C(C(=C(C2=C(C=C1)OC)OC)CC=C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



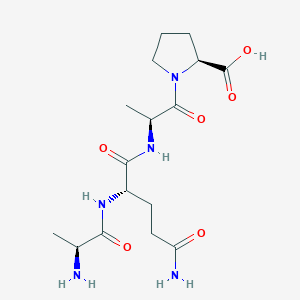
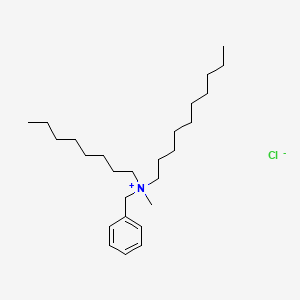
![2,8-Dichloro-5,5-dihexyl-5H-dibenzo[b,d]silole](/img/structure/B14199587.png)


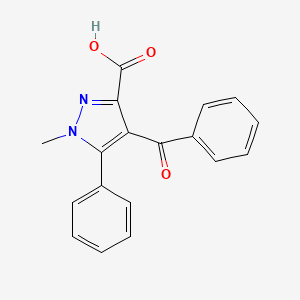
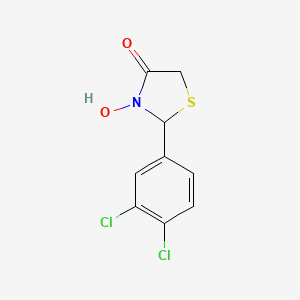
![3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B14199622.png)

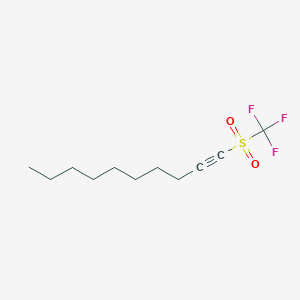
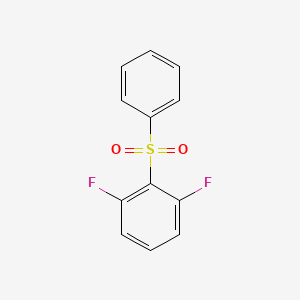
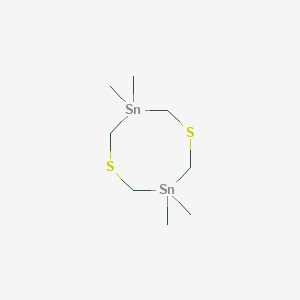
![[3-(Methanesulfinyl)prop-1-en-2-yl]benzene](/img/structure/B14199649.png)
